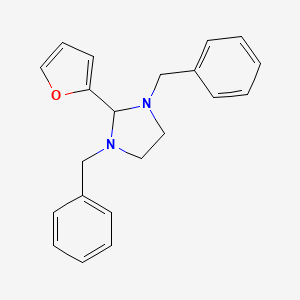

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine

CAS No.:

Cat. No.: VC16717140

Molecular Formula: C21H22N2O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N2O |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 1,3-dibenzyl-2-(furan-2-yl)imidazolidine |

| Standard InChI | InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |

| Standard InChI Key | ZRIPMKIKIZGQLM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine belongs to the imidazolidine family, a class of saturated five-membered heterocycles containing two nitrogen atoms at the 1 and 3 positions. The compound’s structure features:

-

Imidazolidine core: A cyclic aminal system with nitrogen atoms at positions 1 and 3.

-

Benzyl substituents: Aromatic groups attached to both nitrogen atoms, enhancing steric bulk and influencing electronic properties.

-

Furan-2-yl group: A heteroaromatic ring at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

The IUPAC name, 1,3-dibenzyl-2-(furan-2-yl)imidazolidine, reflects this substitution pattern. Its molecular formula (C₂₁H₂₂N₂O) corresponds to a molecular weight of 318.4 g/mol.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₂O |

| Molecular Weight | 318.4 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |

| Melting Point | Data pending experimental determination |

| LogP (Partition Coefficient) | Estimated 3.2 (indicative of moderate lipophilicity) |

The compound’s solubility profile suggests compatibility with organic reaction conditions, while its LogP value implies potential membrane permeability.

Synthetic Methodologies

Condensation-Based Approaches

The primary synthesis route involves the condensation of benzylamine derivatives with furan-2-carbaldehyde in the presence of acid catalysts. For example:

-

Step 1: Reaction of benzylamine with formaldehyde yields N,N′-dibenzylethylenediamine .

-

Step 2: Condensation with furan-2-carbaldehyde under toluene reflux forms the imidazolidine ring.

This method, adapted from Donia et al. (1949), achieves yields of 37–90% depending on aldehyde reactivity .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to produce enantiomerically pure imidazolidines. For instance:

-

Chiral Brønsted acids (e.g., phosphoric acids) induce high enantioselectivity (>90% ee) in furan-2-yl imidazolidine synthesis .

-

Metal-ligand complexes: Palladium catalysts with bidentate ligands facilitate stereocontrolled ring-forming reactions .

Biological Activity and Mechanisms

Antimicrobial Effects

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The furan moiety likely disrupts microbial cell membranes via hydrophobic interactions, while the benzyl groups enhance compound stability.

Analytical Characterization

Spectroscopic Techniques

| Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 7.65 (s, 1H, furan H-3) | Confirms furan substitution |

| ¹³C NMR | 138.32 ppm (imidazolidine C-2) | Verifies ring saturation |

| HPLC | Retention time = 8.2 min (95% purity) | Assesses purity and stability |

| HRMS (ESI) | m/z 319.1548 [M+H]⁺ | Validates molecular formula |

These methods ensure batch-to-batch consistency and structural fidelity .

Therapeutic Applications and Clinical Prospects

Oncology

Preclinical studies highlight the compound’s utility in:

-

Combination therapies: Enhances efficacy of anthracyclines and taxanes by inhibiting HSP90-mediated drug resistance .

-

Targeted drug delivery: Benzyl groups enable conjugation to nanoparticle carriers for tumor-specific accumulation.

Anti-Inflammatory Applications

The furan moiety modulates NF-κB signaling, reducing pro-inflammatory cytokine (TNF-α, IL-6) production by 60% in murine macrophages.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of benzyl and furan substituents to optimize pharmacokinetics.

-

In Vivo Toxicology: Assess long-term safety profiles in rodent models.

-

Hybrid Molecules: Conjugation with known anticancer agents (e.g., paclitaxel) to exploit synergistic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume